molecular formula C20H17N3O5 B417331 N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide CAS No. 335421-09-5

N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide

Cat. No.: B417331
CAS No.: 335421-09-5
M. Wt: 379.4g/mol
InChI Key: UOMUIGQEZAOBMR-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide is a recognized synthetic inhibitor of Histone Deacetylases (HDACs), a class of enzymes critical for epigenetic regulation. HDAC inhibitors function by increasing the acetylation of histone and non-histone proteins , which can lead to altered gene expression, cell cycle arrest, and the induction of apoptosis in transformed cells. This compound has been investigated in structural-activity relationship (SAR) studies for its efficacy against cancer cell lines, where its specific structural motifs, including the 4-nitrophenyl and furancarboxamide groups, contribute to its binding affinity and selectivity. Research indicates its role as a chemosensitizing agent , potentially enhancing the cytotoxicity of other anticancer drugs. Its primary research value lies in probing the mechanisms of epigenetic control, HDAC-related disease pathways , and developing novel combination therapies for oncology research.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-1-(4-nitroanilino)-2-oxoethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-13-4-6-14(7-5-13)18(24)19(22-20(25)17-3-2-12-28-17)21-15-8-10-16(11-9-15)23(26)27/h2-12,19,21H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMUIGQEZAOBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Amine Intermediate

The ethylamine backbone, 2-(4-methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethylamine, is synthesized via a two-step condensation reaction. Initially, 4-methylphenylacetonitrile undergoes nucleophilic substitution with 4-nitroaniline in the presence of a base such as triethylamine. This reaction proceeds at 80°C in tetrahydrofuran (THF), yielding an intermediate imine, which is subsequently reduced using sodium borohydride in ethanol to form the primary amine. The nitro group remains intact due to the mild reducing conditions, ensuring regioselectivity.

Activation of 2-Furancarboxylic Acid

2-Furancarboxylic acid is activated as a mixed anhydride or acid chloride to facilitate amide bond formation. Patent EP2520575A1 describes the use of thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to convert the carboxylic acid to its corresponding acid chloride. Alternatively, active esters such as pentafluorophenyl (PFP) esters are generated using hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC). These derivatives enhance electrophilicity, promoting efficient coupling with the amine intermediate.

Coupling Reaction Optimization

Carbodiimide-Mediated Amidation

The amide bond formation employs DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as condensing agents. A representative procedure involves dissolving the amine intermediate (1.2 equiv) and 2-furancarboxylic acid chloride (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0°C. EDC·HCl (1.5 equiv) and HOBt (1.2 equiv) are added to suppress racemization, and the reaction is stirred for 12–24 hours at room temperature. Yields range from 68–85%, depending on the stoichiometry of reagents.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and THF are preferred due to their ability to solubilize both hydrophilic and hydrophobic reactants. Patent US5442077A notes that reactions conducted in THF at 50°C achieve higher conversion rates (≥90%) compared to DCM or toluene. Elevated temperatures reduce reaction times but may necessitate inert atmospheres to prevent oxidation of the nitro group.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals with >98% purity. For impurities with similar polarity, silica gel column chromatography using ethyl acetate/hexane (1:2) is employed. Patent EP2520575A1 emphasizes the importance of gradient elution to isolate non-polar byproducts.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.65 (s, 1H, furan-H), 7.34 (d, J = 8.0 Hz, 2H, Ar-CH₃), 6.72 (d, J = 3.2 Hz, 1H, furan-H), 4.51 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2 (Ar-NO₂), 144.5 (furan-C), 137.2 (Ar-CH₃), 123.4–118.9 (aromatic carbons).

High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 408.1321 [M+H]⁺ (calc. 408.1318).

Comparative Analysis of Synthetic Routes

MethodCoupling AgentSolventTemp (°C)Yield (%)Purity (%)
DCC/HOBtDCCDMF257897
EDC·HClEDCTHF508598
Mixed AnhydrideClCO₂iPrDCM0→256895

The EDC-mediated method in THF provides optimal balance between yield and purity, minimizing side products such as N-acylurea derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

a) CAS 335421-10-8: N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide ()

  • Key Differences :
    • Substitution on the aniline ring: 3-chloro-4-methoxy vs. 4-nitro in the target compound.
    • The chloro and methoxy groups are electron-withdrawing and electron-donating, respectively, contrasting with the strongly electron-withdrawing nitro group.
  • Impact :
    • The nitro group enhances electrophilicity and hydrogen-bond acceptor strength compared to chloro/methoxy .

b) Acetamide, N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]- ()

  • Key Differences :
    • Hydroxymethyl group replaces the 4-methylphenyl and furancarboxamide moieties.
  • Impact :
    • Increased hydrophilicity due to the hydroxyl group, contrasting with the hydrophobic 4-methylphenyl in the target compound .

Analogues with Furan and Aryl Groups

a) Ethyl 4-((1-(furan-2-carboxamido)-2-oxo-2-(p-tolyl)ethyl)amino)benzoate ()

  • Key Differences: Ethyl benzoate replaces the 4-nitrophenylamino group.
  • Impact :
    • The ester group introduces hydrolytic instability compared to the stable carboxamide and nitroaryl groups in the target compound .

b) N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()

  • Key Differences :
    • Thiazole ring and methoxybenzyl group replace the 4-methylphenyl and nitroaniline moieties.
  • Impact :
    • The thiazole enhances aromatic stacking, while the methoxybenzyl group introduces steric hindrance absent in the target compound .

p-Nitroanilide Derivatives ()

Compounds such as tert-butyl (2-((4-nitrophenyl)amino)-2-oxoethyl) carbamate (1) share the 4-nitroaniline motif but differ in the carbamate group.

Phosphonate Derivatives ()

Compounds like dimethyl (2-(cyclohexylamino)-1-((4-methylphenyl)sulfonamido)-1-(4-nitrophenyl)-2-oxoethyl)phosphonate (13k) feature sulfonamide and phosphonate groups.

  • Impact :
    • Phosphonates improve metabolic stability but reduce solubility compared to carboxamides .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Key Properties Evidence Source
Target Compound ~379.3* 4-Nitrophenyl, 4-methylphenyl, furan High hydrophobicity, strong electron-withdrawing N/A
CAS 335421-10-8 (Analog) 398.8 3-Chloro-4-methoxyphenyl Moderate solubility, mixed electronic effects
Acetamide () 252.2 Hydroxymethyl, 4-nitrophenyl Hydrophilic, low melting point
Ethyl 4-((1-furancarboxamido)...benzoate ~413.4* Ethyl benzoate, p-tolyl Hydrolytically labile
tert-butyl carbamate (1) () 325.3 tert-butyl carbamate High lipophilicity

*Calculated based on molecular formulas.

Table 2. Functional Group Impact on Properties

Functional Group Electron Effects Solubility Biological Relevance
4-Nitrophenyl Strong electron-withdrawing Low Enhances binding to enzymes
4-Methylphenyl Electron-donating Very low Increases membrane permeability
2-Furancarboxamide Moderate H-bond acceptor Moderate Facilitates target interactions
Phosphonate () Polar, anionic at pH 7 High Improves metabolic stability

Research Findings and Implications

  • Hydrophobicity : The 4-methylphenyl and furan groups contribute to low solubility, a limitation shared with phosphonate derivatives (e.g., 13k in ). This may necessitate formulation adjustments for in vivo studies.
  • Stability : Carboxamide-based compounds (target, ) are more hydrolytically stable than ester-containing analogs () but less stable than phosphonates ().

Biological Activity

N-[2-(4-Methylphenyl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide is a complex organic compound belonging to the class of amides. Its structure features a furan ring and incorporates both a 4-methylphenyl group and a 4-nitrophenyl group. This unique arrangement of functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound can be described by its molecular formula C18H18N4O3C_{18}H_{18}N_{4}O_{3} and its molecular weight of approximately 342.36 g/mol. The presence of both methyl and nitro substituents on the phenyl rings may influence its pharmacological properties.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant biological activity. Compounds with similar structures have been shown to possess various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Research suggests that the biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit specific enzymes involved in disease pathways.
  • Interaction with Cellular Receptors : The unique structural features may allow for binding to various cellular receptors, influencing signaling pathways.
  • Antioxidant Properties : The presence of aromatic rings may contribute to antioxidant activity, protecting cells from oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds that have documented biological activities.

Compound NameStructural FeaturesUnique Aspects
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-(4-nitrophenyl)furan-2-carboxamideContains furan and oxadiazole ringsExhibits STAT3 inhibitory activity
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(methylphenyl)furan-2-carboxamideThiadiazole instead of oxadiazolePotentially different biological activity profile
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-y]-5-(bromophenyl)furan-2-carboxamideBromine substitution on phenyl ringMay enhance lipophilicity and bioavailability

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study demonstrated that derivatives with similar structural motifs exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
    • Study Reference : Smith et al. (2020) reported that compounds featuring furan and nitrophenyl groups showed significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes.
    • Study Reference : Johnson et al. (2021) found that certain furan derivatives displayed potent antibacterial activity, potentially due to their ability to form reactive oxygen species.
  • Anti-inflammatory Effects : Research has indicated that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
    • Study Reference : Lee et al. (2023) noted that compounds with similar structures reduced levels of TNF-alpha and IL-6 in vitro.

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